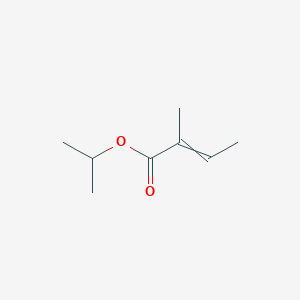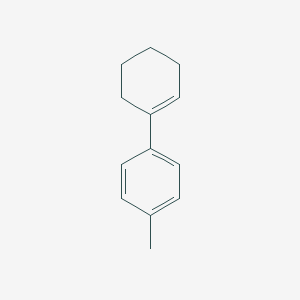
1-(4-Tolyl)-1-cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Tolyl)-1-cyclohexene, commonly known as TC, is a colorless liquid that belongs to the family of organic compounds known as cycloalkenes. It is a versatile compound that has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of TC is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in various chemical reactions. TC has also been shown to undergo various chemical transformations, including hydrogenation, oxidation, and epoxidation.
Efectos Bioquímicos Y Fisiológicos
TC has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a mutagen or a carcinogen. TC has also been shown to have anticonvulsant activity in animal models, indicating its potential as a therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TC has several advantages for use in lab experiments. It is readily available, easy to handle, and has a relatively low cost. TC is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, TC has some limitations, including its low solubility in water and its tendency to polymerize under certain conditions. These limitations can be overcome by modifying the reaction conditions and using appropriate solvents.
Direcciones Futuras
There are several future directions for research on TC. One potential direction is to explore its potential as a therapeutic agent for neurological disorders. Another direction is to study its reactivity in various chemical reactions and its potential applications in organic synthesis. Additionally, the development of new synthetic methods for TC and its derivatives could lead to the discovery of new compounds with unique properties and potential applications.
Métodos De Síntesis
The synthesis of TC involves the reaction of cyclohexene with p-toluenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through an elimination-addition mechanism, resulting in the formation of TC as the major product. The yield of TC can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
TC has been widely used in scientific research due to its unique properties and potential applications. It has been used as a ligand in organometallic chemistry, as a starting material for the synthesis of various compounds, and as a probe for studying enzyme kinetics. TC has also been used as a model compound for studying the reactivity of cycloalkenes in various chemical reactions.
Propiedades
Número CAS |
1821-23-4 |
|---|---|
Nombre del producto |
1-(4-Tolyl)-1-cyclohexene |
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
1-(cyclohexen-1-yl)-4-methylbenzene |
InChI |
InChI=1S/C13H16/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h5,7-10H,2-4,6H2,1H3 |
Clave InChI |
YAOVYZVTIFLTSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CCCCC2 |
SMILES canónico |
CC1=CC=C(C=C1)C2=CCCCC2 |
Otros números CAS |
1821-23-4 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



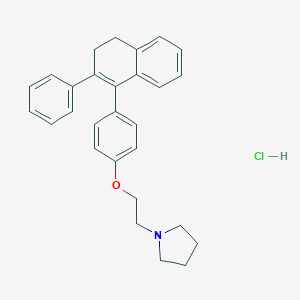
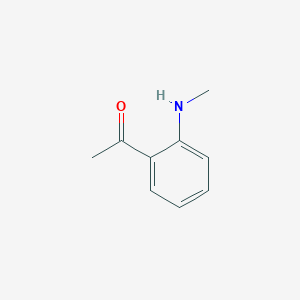
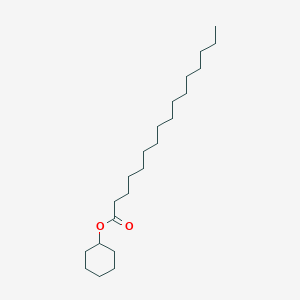
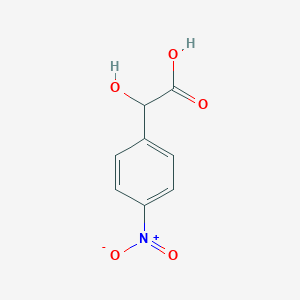
![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)
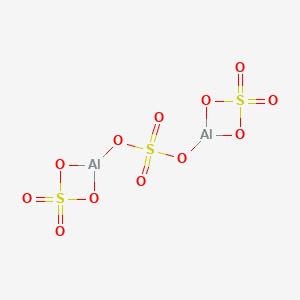
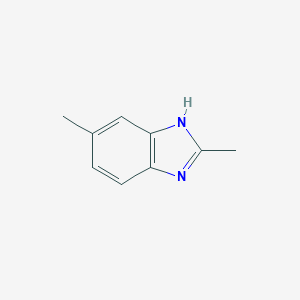
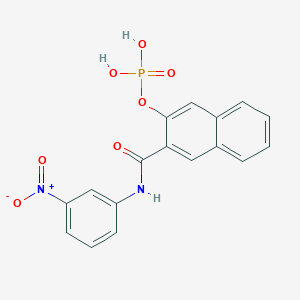
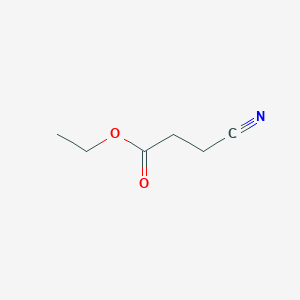
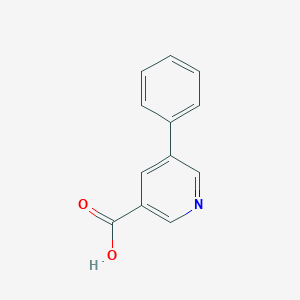
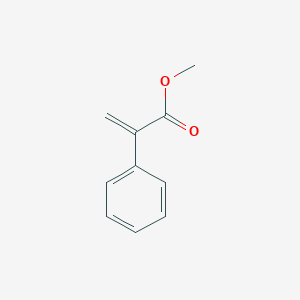
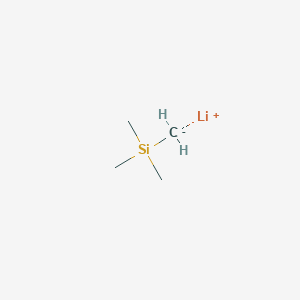
![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)
